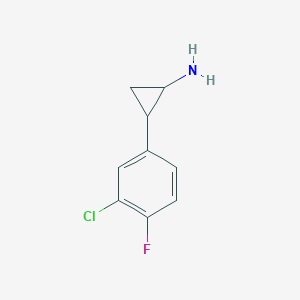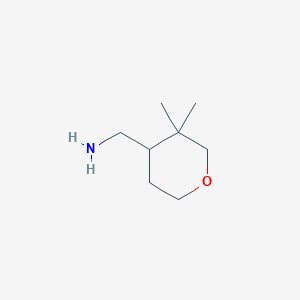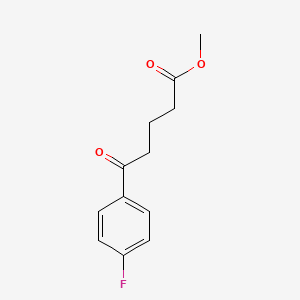
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine
描述
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine is an organic compound with the molecular formula C27H23N. It is a derivative of tetraphenylethene, a well-known molecule in the field of organic electronics and photonics due to its unique photophysical properties. This compound is of interest in various scientific research areas, including materials science and medicinal chemistry.
作用机制
Target of Action
It is known that this compound is a tetraphenylethene-based schiff base , which are often used in the development of fluorescent materials .
Mode of Action
The mode of action of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine is primarily through its photochromic and fluorescence properties . The compound exhibits different properties based on its crystal structure. For instance, one polymorph of the compound exhibits weak fluorescence and reversible photochromic behavior, while another emits stronger orange fluorescence without photochromism .
Pharmacokinetics
The compound is known to have a molecular weight of 36148 and a predicted density of 1±006 g/cm3 .
Result of Action
The result of the action of this compound is primarily observed in its photochromic and fluorescence properties . These properties can be manipulated for various applications, such as the development of visible light responsive rewritable paper with inkless writing and self-erasing properties .
Action Environment
The action of this compound can be influenced by environmental factors such as light and crystal structure . For instance, the compound’s fluorescence properties can be manipulated using different wavelengths of light . Additionally, the compound’s properties can vary significantly based on its crystal packing styles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine typically involves the following steps:
Formation of Tetraphenylethene: This is achieved through a Wittig reaction between benzophenone and triphenylphosphonium ylide.
Functionalization: The tetraphenylethene is then functionalized to introduce the amine group. This can be done through a series of reactions, including nitration, reduction, and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to its unique photophysical properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with biological activity.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
相似化合物的比较
Similar Compounds
Tetraphenylethene: The parent compound, known for its aggregation-induced emission properties.
(4-(1,2,2-Triphenylvinyl)phenyl)amine: A similar compound with slight structural differences.
(4-(1,2,2-Triphenylvinyl)phenyl)ethanol: Another derivative with different functional groups.
Uniqueness
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine is unique due to its combination of photophysical properties and functional groups, making it versatile for various applications in materials science and medicinal chemistry.
属性
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEYZDXHHMETHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















